molecular formula C21H27N3O3 B11433202 1-butyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-5-amine

1-butyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-5-amine

Cat. No.: B11433202
M. Wt: 369.5 g/mol
InChI Key: ZYEORYATWDMRKD-UHFFFAOYSA-N
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Description

1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a synthetic compound that features a benzodiazole core substituted with a butyl group and a trimethoxyphenylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Trimethoxyphenylmethyl Group: The trimethoxyphenylmethyl group can be attached through a nucleophilic substitution reaction using 3,4,5-trimethoxybenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using aluminum chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: It may interfere with cell cycle regulation, apoptosis, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor.

    Trimethoprim: Another DHFR inhibitor.

Uniqueness

1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity compared to other compounds with similar cores. Its trimethoxyphenyl group is particularly noteworthy for its role in enhancing bioactivity and target specificity.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

1-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C21H27N3O3/c1-5-6-9-24-14-23-17-12-16(7-8-18(17)24)22-13-15-10-19(25-2)21(27-4)20(11-15)26-3/h7-8,10-12,14,22H,5-6,9,13H2,1-4H3

InChI Key

ZYEORYATWDMRKD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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